N-[(4-bromothiophen-2-yl)methyl]-2-fluoroaniline
Description
Chemical Structure and Properties
N-[(4-Bromothiophen-2-yl)methyl]-2-fluoroaniline (C₁₁H₉BrFNS; molecular weight ~288.16 g/mol) consists of a 4-bromothiophene ring linked via a methylene group to a 2-fluoroaniline moiety. The bromine atom on the thiophene ring enhances electrophilic reactivity, while the fluorine atom on the aniline ring contributes to electronic effects and metabolic stability. The compound’s structure suggests moderate lipophilicity, influencing solubility and membrane permeability.
Synthetic Routes
The synthesis likely involves nucleophilic substitution or alkylation reactions. For example, reacting 4-bromothiophen-2-ylmethyl bromide with 2-fluoroaniline under basic conditions could yield the target compound. Similar protocols report yields of 36–43% for analogous 2-fluoroaniline derivatives . Characterization via ESI-MS (expected m/z ~288 [M+H]⁺) and NMR would confirm purity and structure.
Properties
Molecular Formula |
C11H9BrFNS |
|---|---|
Molecular Weight |
286.17 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-2-fluoroaniline |
InChI |
InChI=1S/C11H9BrFNS/c12-8-5-9(15-7-8)6-14-11-4-2-1-3-10(11)13/h1-5,7,14H,6H2 |
InChI Key |
BVBCHPOSHPXSJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC(=CS2)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromothiophen-2-yl)methyl]-2-fluoroaniline typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, NaBH4, ethanol (C2H5OH)
Substitution: Ammonia (NH3), thiols (RSH), dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted anilines, thiophenes
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]-2-fluoroaniline is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety can engage in π-π stacking interactions, while the fluorine atom can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Aniline Derivatives
N-[(4-Bromothiophen-2-yl)methyl]-4-fluoroaniline
- Structural Difference : The fluorine atom is at the para position on the aniline ring instead of ortho.
N-[(4-Bromothiophen-2-yl)methyl]-2-(piperidin-1-yl)aniline
- Structural Difference : The 2-fluoro group is replaced with a piperidinyl moiety.
- The molecular weight increases to 351.30 g/mol, affecting pharmacokinetics .
4-Chloro-N-[(4-fluorophenyl)methyl]-2-nitroaniline
- Structural Difference : Contains a nitro group and chlorophenylmethyl substituent.
- Impact : The nitro group increases electrophilicity and reactivity, making this compound more prone to reduction reactions. The chlorine atom adds lipophilicity but may reduce metabolic stability compared to bromine .
EW-7197 (Vactosertib)
- Structure : Features a triazolopyridine-imidazole core with a 2-fluoroaniline group.
- Biological Activity: A potent TGF-β/ALK5 inhibitor (IC₅₀ = 12.3 nM) with oral bioavailability, used in cancer immunotherapy and antifibrotic therapy .
- Comparison: The target compound lacks the complex heterocyclic core of EW-7197, likely reducing potency but improving synthetic accessibility.
N-[4-(3-Cyclopentylpropyl)-2-fluorophenyl] Derivatives
- Structure : Contains a cyclopentylpropyl chain instead of a bromothiophenmethyl group.
- Activity: Acts as an acyl-CoA monoacylglycerol acyltransferase 2 inhibitor, highlighting the role of the 2-fluoroaniline group in enzyme binding .
Physicochemical and Pharmacokinetic Profiles
*LogP estimated via computational tools (e.g., ChemDraw).
Biological Activity
N-[(4-bromothiophen-2-yl)methyl]-2-fluoroaniline is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, interactions with molecular targets, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of CHBrFNS and a molecular weight of approximately 282.20 g/mol. Its structure consists of a brominated thiophene ring attached to a fluorinated aniline moiety, which facilitates various interactions in biological systems.
Structural Features
- Brominated Thiophene Ring : Enhances reactivity and potential for π-π stacking.
- Fluorinated Aniline Moiety : Influences hydrogen bonding capabilities and electronic properties.
This compound exhibits biological activity primarily through its interactions with specific enzymes and receptors. The presence of the bromine atom in the thiophene ring significantly influences its chemical reactivity, allowing for diverse interactions that can modulate biological pathways.
Interaction with Molecular Targets
The compound's biological activity is linked to its ability to bind to various molecular targets, leading to enzyme inhibition or receptor modulation. Notable interactions include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can alter the activity of receptors, potentially influencing signal transduction pathways.
Case Studies
- Antimicrobial Activity : Studies have indicated that this compound displays antimicrobial properties against several bacterial strains, suggesting its potential as an antibacterial agent.
- Anticancer Properties : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and glioblastoma (U-87 MG). The IC50 values indicate significant anti-proliferative activity compared to standard chemotherapy agents.
Comparative Analysis with Analog Compounds
| Compound Name | Biological Activity | IC50 (μM) | Target |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | 10.5 (MCF7) | Enzyme Inhibition |
| Cisplatin | Anticancer | 28.3 (MCF7) | DNA Repair Inhibition |
| Other Analog 1 | Moderate Anticancer | 20.0 (MCF7) | Unknown |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
